3-(benzyloxy)-N-cyclohexylbenzamide
Overview
Description
3-(Benzyloxy)-N-cyclohexylbenzamide is an organic compound that belongs to the class of benzamides It features a benzyloxy group attached to the benzene ring and a cyclohexyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-N-cyclohexylbenzamide typically involves the reaction of benzyloxybenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The starting materials, benzyloxybenzoyl chloride and cyclohexylamine, are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize the production of this compound.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
3-(Benzyloxy)-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a pyridine ring instead of a benzene ring.
N-cyclohexylbenzamide: Lacks the benzyloxy group but has the same amide and cyclohexyl groups.
Uniqueness: 3-(Benzyloxy)-N-cyclohexylbenzamide is unique due to the presence of both the benzyloxy and cyclohexyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(21-18-11-5-2-6-12-18)17-10-7-13-19(14-17)23-15-16-8-3-1-4-9-16/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEBPJLUBLDSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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